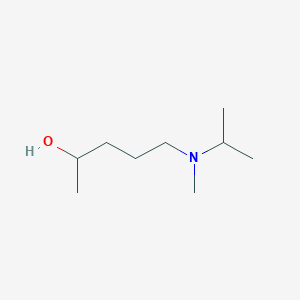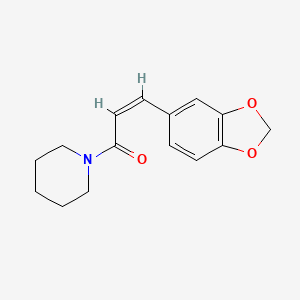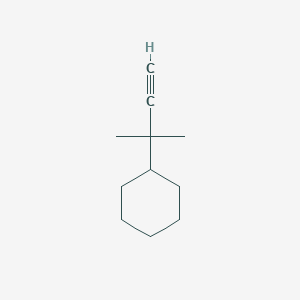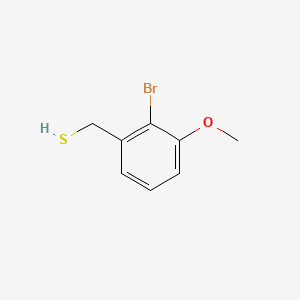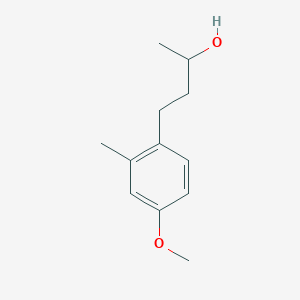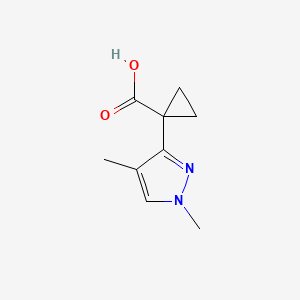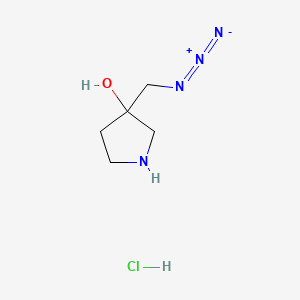
1-(4-Ethoxyphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound features a cyclopropane ring substituted with a hydroxyl group and a 4-ethoxyphenyl group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with diazomethane to form the corresponding cyclopropane derivative. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like silver nitrate . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as silver nitrate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with other molecules.
1-(4-Ethoxyphenyl)cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, which can affect its chemical properties and applications.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
WTKKMJLQLLYKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



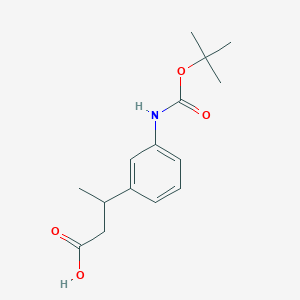
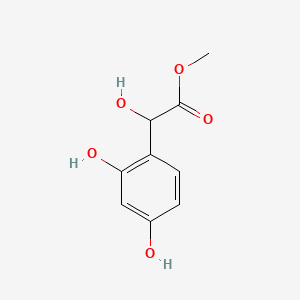
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)
